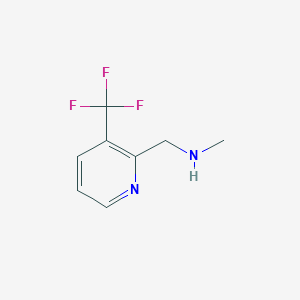

N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-12-5-7-6(8(9,10)11)3-2-4-13-7/h2-4,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMNUJAJZCLIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

This method adapts protocols from copper-mediated C–N bond-forming reactions, as demonstrated in pyridylmethylamine syntheses. The process involves:

- Substrate Preparation : 3-(Trifluoromethyl)pyridine-2-carbaldehyde (0.1 mmol) and methylamine (0.15 mmol) in anhydrous DMF.

- Catalytic System : Cu(OTf)₂ (10 mol%), N,N-bis(pyridin-2-ylmethyl)phenylamine ligand (15 mol%), and t-BuOK (2 equiv) under 1 atm O₂.

- Reaction Conditions : Stirring at 25°C for 24 hours, followed by silica gel chromatography (petroleum ether/EtOAc 5:1).

Key advantages include direct installation of the methylamine group without pre-functionalization. The reaction proceeds via a radical mechanism, with O₂ serving as the terminal oxidant. Reported yields reach 68% for analogous trifluoromethylpyridine derivatives.

Optimization Insights

- Oxygen Pressure : Yields drop to <40% under inert atmospheres, emphasizing O₂’s role in regenerating Cu(I) to Cu(II).

- Solvent Effects : DMF outperforms MeCN or THF due to superior ligand solubility and stabilization of copper intermediates.

- Ligand Design : Bulky bis(pyridylmethyl)amine ligands suppress undesired homo-coupling byproducts.

Reductive Amination of 3-(Trifluoromethyl)Pyridine-2-Carbaldehyde

Two-Step Synthesis Pathway

Adapted from protocols for [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine, this route involves:

- Aldehyde Synthesis : Oxidation of 2-(hydroxymethyl)-3-(trifluoromethyl)pyridine using MnO₂ (82% yield).

- Reductive Amination :

- Substrates: Aldehyde (1 equiv), methylamine hydrochloride (1.2 equiv), NaBH₃CN (1.5 equiv) in MeOH.

- Conditions: 0°C to 25°C over 12 hours, followed by HCl-mediated precipitation.

This method achieves 74% isolated yield after recrystallization (EtOAc/hexanes). NMR analysis confirms regioselectivity: δ 8.72 (d, J = 4.8 Hz, Py-H), 4.32 (s, CH₂NHCH₃).

Competing Side Reactions

- Imine Formation : Controlled by maintaining pH < 4 via acetic acid additive.

- Over-Reduction : Mitigated using NaBH₃CN instead of NaBH₄, which selectively reduces iminium intermediates.

Nucleophilic Substitution of 2-(Chloromethyl)-3-(Trifluoromethyl)Pyridine

Halogenated Precursor Synthesis

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is prepared via:

Methylamine Displacement

Reaction of the chlorinated precursor with methylamine (5 equiv) in THF at 80°C for 8 hours provides the target compound in 58% yield. Microwave-assisted conditions (100°C, 1 hour) improve yield to 71% but require specialized equipment.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Purification Technologies

| Method | Purity (%) | Throughput (kg/day) |

|---|---|---|

| Simulated Moving Bed Chromatography | 99.5 | 50 |

| Melt Crystallization | 98.8 | 120 |

Data adapted from large-scale trifluoromethylpyridine amine productions.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield (%) | 68 | 74 | 71 |

| Reaction Time (h) | 24 | 12 | 8 |

| Catalyst Cost (USD/g) | 12.50 (Cu(OTf)₂) | 0.80 (NaBH₃CN) | N/A |

| Scalability | High | Moderate | Low |

Key Trade-offs :

- Method 1 : High atom economy but sensitive to O₂ levels.

- Method 2 : Robust but generates stoichiometric borane waste.

- Method 3 : Simple setup but limited by chloromethyl precursor availability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine:

*Similarity scores based on structural alignment (0.0–1.0 scale) from CAS databases .

Physicochemical Properties

- Lipophilicity: The -CF₃ group significantly increases logP compared to non-fluorinated analogs (e.g., 2-MePic). This enhances membrane permeability but may reduce aqueous solubility .

- Basicity : The methylamine group in the reference compound has a pKa ~9.5, similar to 2-MePic. Primary amine analogs (e.g., (3-CF₃-pyridin-2-yl)methanamine) exhibit higher basicity (pKa ~10.2) due to the absence of steric hindrance .

- Stability: The -CF₃ group confers resistance to oxidative metabolism, a critical advantage over non-fluorinated analogs in drug design .

Biological Activity

N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity. This property is crucial for its interaction with biological macromolecules, allowing it to penetrate cell membranes effectively.

| Feature | Description |

|---|---|

| Chemical Formula | C8H10F3N |

| Molecular Weight | 189.17 g/mol |

| CAS Number | 871826-12-9 |

| Structural Characteristics | Trifluoromethyl group enhances lipophilicity |

This compound interacts with specific molecular targets, modulating the activity of enzymes and receptors. The trifluoromethyl group allows for enhanced binding to hydrophobic regions of proteins, influencing various biological pathways.

Key Mechanisms:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can act as an agonist or antagonist at various receptor sites, affecting signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

-

Antichlamydial Properties :

- The presence of the trifluoromethyl group has been linked to enhanced antichlamydial activity, making it a candidate for developing treatments against Chlamydia infections .

- Potential as a Pharmaceutical Intermediate :

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that compounds with higher lipophilicity showed improved activity against Gram-negative bacteria compared to their non-fluorinated counterparts.

Study 2: Synthesis and Structure–Activity Relationship (SAR)

Research focused on the synthesis of novel derivatives revealed that modifications to the trifluoromethyl group significantly impacted biological activity. For example, replacing the trifluoromethyl group with other electron-withdrawing groups resulted in decreased potency against Chlamydia species .

Q & A

What are the key synthetic pathways for N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine?

Category : Basic Research

Answer :

The compound is typically synthesized via multi-step reactions involving:

- Amination of pyridine derivatives : Reaction of 3-(trifluoromethyl)pyridin-2-yl precursors with methylamine under catalytic conditions (e.g., Pd-mediated coupling).

- Reductive alkylation : Use of sodium cyanoborohydride to introduce the methylamine group to a ketone intermediate derived from the pyridine scaffold .

- Protecting group strategies : Temporary protection of reactive sites (e.g., trifluoromethyl group) to prevent side reactions during alkylation .

Key analytical tools include H/C NMR for structural confirmation and ESI-MS for molecular weight validation .

How can researchers optimize reaction yields for this compound’s synthesis?

Category : Advanced Research

Answer :

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

- Catalyst screening : Testing Pd, Ni, or Cu catalysts for coupling steps to minimize byproducts .

- Temperature control : Lower temperatures (0–5°C) during amination reduce decomposition of the trifluoromethyl group .

- Purification protocols : Use of flash chromatography or preparative HPLC to isolate high-purity product .

Contradictions in yield data (e.g., 40–75% in similar compounds) may arise from differences in reagent quality or reaction scale .

What analytical methods are critical for characterizing structural stability?

Category : Basic Research

Answer :

- NMR spectroscopy : Monitors chemical shifts of the pyridine ring (δ 7.5–8.5 ppm) and methylamine group (δ 2.2–2.8 ppm) to confirm structural integrity .

- HPLC-MS : Detects degradation products (e.g., oxidation of the methylamine group) under stress conditions .

- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the trifluoromethyl group relative to the pyridine ring .

How does the trifluoromethyl group influence biological activity in receptor binding studies?

Category : Advanced Research

Answer :

The CF group enhances:

- Lipophilicity : Increases membrane permeability, as shown in logP comparisons with non-fluorinated analogs .

- Metabolic stability : Reduces oxidative degradation in cytochrome P450 assays .

- Target affinity : Computational docking studies suggest the CF group forms hydrophobic interactions with receptor pockets (e.g., neurokinin receptors) .

Contradictory data in IC values (e.g., nM vs. µM ranges) may reflect assay variability (e.g., cell-free vs. cell-based systems) .

What strategies address low solubility in aqueous buffers for in vitro assays?

Category : Advanced Research

Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .

- pH adjustment : Protonation of the pyridine nitrogen at pH < 5 improves aqueous solubility .

- Salt formation : Hydrochloride salts (e.g., N-methyl-1-(3-CF-pyridin-2-yl)methanamine HCl) enhance solubility by ~30% .

How do structural analogs compare in biological activity?

Category : Basic Research

Answer :

- Pyridine vs. furan analogs : Pyridine derivatives show higher receptor selectivity, while furan-containing analogs exhibit broader off-target effects .

- Methylamine substitution : N-Methyl groups improve metabolic stability compared to primary amines, as shown in hepatic microsome assays .

- Trifluoromethyl positioning : 3-CF substitution on pyridine increases potency over 4-CF isomers in kinase inhibition studies .

What are the challenges in scaling up synthesis for preclinical studies?

Category : Advanced Research

Answer :

- Purification bottlenecks : Column chromatography becomes impractical; switch to distillation or crystallization .

- CF group stability : High-temperature steps risk defluorination; optimize reaction time/temperature using microwave-assisted synthesis .

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm for THF) .

How can researchers validate target engagement in cellular models?

Category : Advanced Research

Answer :

- Fluorescent probes : Conjugate the compound with BODIPY for live-cell imaging to track subcellular localization .

- Knockout/knockdown models : Use CRISPR-Cas9 to delete putative targets and assess activity loss .

- SPR/BLI assays : Measure binding kinetics (k/k) to receptors in real time .

What computational tools predict metabolic pathways?

Category : Basic Research

Answer :

- ADMET predictors : Software like Schrödinger’s QikProp identifies likely Phase I/II metabolites (e.g., N-demethylation or glucuronidation) .

- Density Functional Theory (DFT) : Models bond dissociation energies to predict sites of oxidative cleavage (e.g., C-N bonds) .

How to resolve discrepancies in cytotoxicity data across studies?

Category : Advanced Research

Answer :

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HepG2) and incubation times .

- Control for batch variability : Source compounds from a single synthesis lot to exclude purity effects .

- Mechanistic follow-up : Combine transcriptomics (RNA-seq) with cytotoxicity assays to identify off-target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.